molecular formula C19H11N3O4S B11648852 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11648852
M. Wt: 377.4 g/mol
InChI Key: JEWYGGHZNFTGSR-UHFFFAOYSA-N
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Description

6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound that features a pyrrolopyridine core with a nitrophenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolopyridine core, followed by the introduction of the nitrophenylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Conditions may vary, but typical reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenylsulfanyl group can interact with the active site of enzymes, inhibiting their function or altering their activity. The pyrrolopyridine core may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: shares structural similarities with other pyrrolopyridine derivatives and nitrophenylsulfanyl compounds.

    6-{4-[(4-aminophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: A similar compound with an amino group instead of a nitro group.

    6-{4-[(4-methylphenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: A derivative with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can participate in specific interactions with biological targets, potentially leading to unique bioactivity profiles.

Properties

Molecular Formula

C19H11N3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

6-[4-(4-nitrophenyl)sulfanylphenyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C19H11N3O4S/c23-18-16-2-1-11-20-17(16)19(24)21(18)12-3-7-14(8-4-12)27-15-9-5-13(6-10-15)22(25)26/h1-11H

InChI Key

JEWYGGHZNFTGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-])N=C1

Origin of Product

United States

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